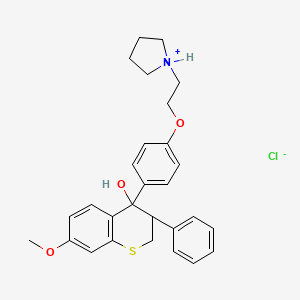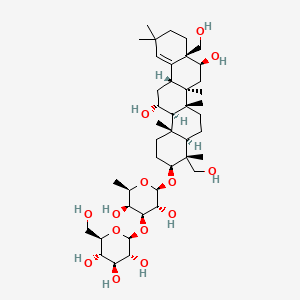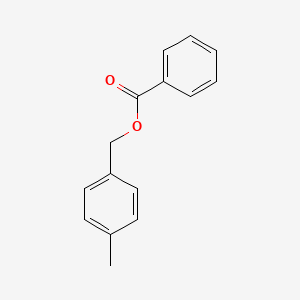
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of D-glucosamine with acetic anhydride in the presence of a catalyst to form the acetylated product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can target the acetamido groups, converting them to amines.
Substitution: Substitution reactions can replace the acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction can produce glucosamine derivatives.
Scientific Research Applications
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes, including glycosylation and cell signaling.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting glycoproteins and glycolipids.
Mechanism of Action
The mechanism of action of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, the compound can inhibit certain glycosidases, affecting glycoprotein metabolism and cellular communication .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucopyranose: A monosaccharide derivative with similar acetamido modifications.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Another acetylated sugar with applications in glycoscience.
2-Acetamido-6-O-(α-L-fucopyranosyl)-D-glucopyranose: A disaccharide with a different glycosidic linkage and biological activity.
Uniqueness
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and dual acetamido modifications, which confer distinct biochemical properties and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H28N2O11 |
|---|---|
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
InChI Key |
ZNYQSCCJIAFAQX-LIQXALPGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



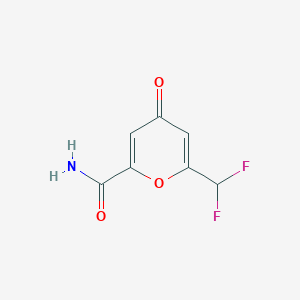
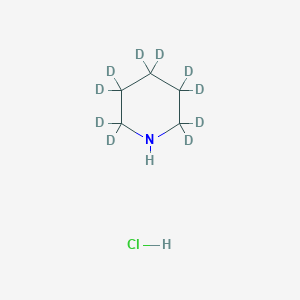

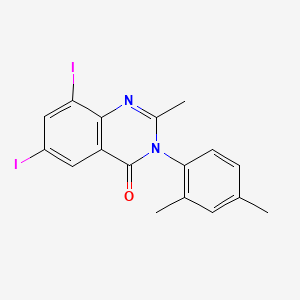
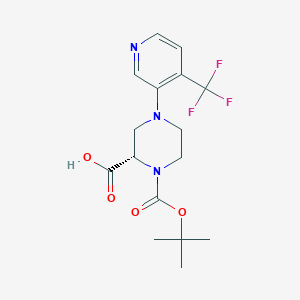
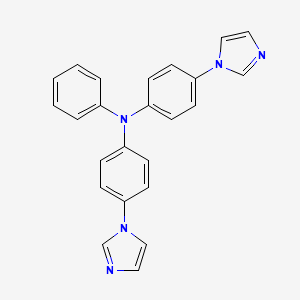

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
